An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Methyl-4-piperidyl acetate
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Methyl-4-piperidyl acetate
Introduction: A Key Tool in Neuroscience Research
1-Methyl-4-piperidyl acetate (MP4A) is a synthetic ester and a crucial molecule in the field of neuropharmacology and medical imaging. Structurally, it is an analog of the neurotransmitter acetylcholine, which allows it to serve as a substrate for the enzyme acetylcholinesterase (AChE).[1][2] Its significance is most pronounced in its radiolabeled forms, particularly as N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A), a positron emission tomography (PET) radioligand.[1][3]
The degeneration of cholinergic neurons and subsequent alterations in AChE levels are pathological hallmarks of several neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.[1][2] MP4A provides a powerful tool for the non-invasive, in-vivo quantification of AChE activity in the brain, offering invaluable insights into disease progression and the efficacy of therapeutic interventions.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and safe handling for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
While extensive data exists for the radiolabeled variants of MP4A, comprehensive experimental data for the unlabeled compound is less prevalent. The following table summarizes its known and predicted properties.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₈H₁₅NO₂ | Based on structure |
| Molecular Weight | 157.21 g/mol | Based on formula |
| Appearance | Liquid | [4] (for isotopically labeled analog) |
| Boiling Point | Data not available. Expected to be similar to related piperidines (e.g., 1-Methyl-4-piperidone: 55-60 °C at reduced pressure).[5] | Structural Analogy |
| Solubility | Expected to be soluble in water and common organic solvents like DMF and acetone. | [1][6] (based on synthesis solvents) |
| pKa | Data not available. The tertiary amine is expected to have a pKa in the range of 9-10. | Structural Analogy |
| Storage Temperature | 2-8°C | [4] (for isotopically labeled analog) |
Synthesis and Purification: A Focus on N-Methylation
The most common and well-documented synthesis of 1-Methyl-4-piperidyl acetate, particularly its radiolabeled forms, involves the direct N-methylation of its precursor, piperidin-4-yl acetate. This approach is favored for its efficiency and high yield, which are critical for radiopharmaceutical production.
Causality in Experimental Design: The choice of methylating agent and solvent is paramount. For PET applications, ¹¹C-labeled methylating agents like [¹¹C]methyl iodide or the more reactive [¹¹C]methyl triflate are used to introduce the positron-emitting isotope. The synthesis must be rapid due to the short half-life of Carbon-11 (approx. 20.4 minutes). Anhydrous solvents such as dimethylformamide (DMF) or acetone are selected to prevent hydrolysis of the ester and to ensure the reactivity of the nucleophilic secondary amine on the precursor.[1] Purification via High-Performance Liquid Chromatography (HPLC) is a self-validating system, as it not only isolates the desired product from precursors and byproducts but also confirms its identity and radiochemical purity through retention time and detector response.[1]
Representative Experimental Protocol: Synthesis of [¹¹C]MP4A
The following protocol is adapted from established automated synthesis procedures.[1]
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Precursor Preparation: Dissolve piperidin-4-yl acetate hydrochloride in 300-400 µL of anhydrous dimethylformamide (DMF).
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Radiolabeling Reaction: Introduce [¹¹C]methyl iodide (or [¹¹C]methyl triflate) into the reaction vessel containing the precursor solution.
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Heating: Heat the sealed reaction vessel at 80-100°C for 3-5 minutes to facilitate the N-alkylation reaction.
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Quenching & Dilution: After the reaction period, cool the vessel and dilute the mixture with the mobile phase solution for HPLC purification.
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Purification: Inject the reaction mixture onto a semi-preparative HPLC column (e.g., reverse-phase C18) to isolate [¹¹C]MP4A. The product peak is identified by its retention time, which is validated against a non-radiolabeled standard.
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Formulation: The collected fraction containing the purified [¹¹C]MP4A is passed through a sterile filter and formulated in a physiologically compatible solution (e.g., sterile saline) for in-vivo use.
Synthesis and Purification Workflow
Caption: Automated workflow for the synthesis and purification of [¹¹C]MP4A.
Mechanism of Action in PET Imaging
The utility of [¹¹C]MP4A as a PET tracer is rooted in a clever biochemical trapping mechanism.
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Blood-Brain Barrier Permeation: As a lipophilic tertiary amine, [¹¹C]MP4A readily crosses the blood-brain barrier (BBB) and enters the brain parenchyma.[1][2][3]
-
Enzymatic Hydrolysis: Once in the brain, the ester is specifically hydrolyzed by acetylcholinesterase (AChE). This reaction has a high specificity of approximately 99%.[1][3] The hydrolysis cleaves the acetate group, producing the hydrophilic alcohol metabolite, N-[¹¹C]methylpiperidinol ([¹¹C]MP4OH).[1][3]
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Metabolite Trapping: The resulting metabolite, [¹¹C]MP4OH, is a polar molecule. This polarity prevents it from diffusing back across the lipophilic BBB.[1][3] It becomes effectively "trapped" inside the brain tissue.
-
Signal Correlation: The rate of accumulation of the trapped, radiolabeled metabolite is directly proportional to the activity of AChE in that brain region. PET scanners detect the positrons emitted by the ¹¹C isotope, allowing for the quantitative mapping of AChE activity.
Biochemical Trapping Mechanism of [¹¹C]MP4A
Caption: In-vivo mechanism of [¹¹C]MP4A for PET imaging of AChE activity.
Predicted Spectroscopic Characterization
While experimental spectra for non-labeled 1-Methyl-4-piperidyl acetate are not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.
| Technique | Feature | Predicted Chemical Shift / Frequency / m/z | Rationale |
| ¹H NMR | N-CH₃ | ~2.2-2.4 ppm (singlet) | Protons of the N-methyl group. |
| O=C-CH₃ | ~2.0 ppm (singlet) | Protons of the acetyl methyl group. | |
| CH-O | ~4.8-5.0 ppm (multiplet) | Proton on the piperidine ring at the C4 position, deshielded by the ester oxygen. | |
| Piperidine Ring H | ~1.5-2.8 ppm (complex multiplets) | Protons on the piperidine ring. | |
| ¹³C NMR | C=O (Ester) | ~170 ppm | Carbonyl carbon of the acetate group. |
| CH-O | ~70-72 ppm | C4 carbon of the piperidine ring, attached to the ester oxygen. | |
| N-CH₃ | ~46 ppm | Carbon of the N-methyl group. | |
| Piperidine Ring C | ~30-55 ppm | Carbons of the piperidine ring framework. | |
| O=C-CH₃ | ~21 ppm | Carbon of the acetyl methyl group. | |
| IR Spectroscopy | C=O Stretch | ~1735 cm⁻¹ | Strong absorption characteristic of the ester carbonyl group. |
| C-O Stretch | ~1240 cm⁻¹ | Strong absorption from the ester C-O bond. | |
| C-N Stretch | ~1100-1200 cm⁻¹ | Absorption from the tertiary amine C-N bond. | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 157 | Corresponding to the molecular weight of the compound. |
| Major Fragment | m/z = 98 | Loss of the acetate group (CH₃COO·), resulting in the N-methyl-tetrahydropyridinium cation. |
Safe Handling and Storage
No specific safety data sheet (SDS) is available for 1-Methyl-4-piperidyl acetate. The following recommendations are based on best practices for handling structurally related piperidine derivatives and tertiary amines.
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Handling Procedures: Avoid contact with skin, eyes, and clothing. Keep away from sources of ignition such as heat, sparks, and open flames. Take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids. The recommended storage temperature for analogous compounds is refrigerated (2-8°C).[4]
-
Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations.
References
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National Center for Biotechnology Information (2006). N-[11C]Methylpiperidin-4-yl acetate. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
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National Center for Biotechnology Information (2006). N-[11C]Methylpiperidin-4-yl acetate. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
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Wikipedia (n.d.). Dexmethylphenidate. Available at: [Link]
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PubChem (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Available at: [Link]
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National Center for Biotechnology Information (2006). 1-[11C]Methylpiperidin-4-yl propionate. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
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Wikipedia (n.d.). Gepotidacin. Available at: [Link]
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National Center for Biotechnology Information (2010). N-[18F]Fluoroethylpiperidin-4ylmethyl acetate. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
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PubChem (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Available at: [Link]
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Wikipedia (n.d.). 1-Methyl-4-piperidone. Available at: [Link]
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